Cas no 652-03-9 (Tetrafluorophthalic Acid)
Tetrafluorophthalic Acid Chemical and Physical Properties
Names and Identifiers
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- 3,4,5,6-Tetrafluorophthalic acid
- Tetrafluorophthalic acid
- 2,3,4,5-TETRAFLUORO-PHTHALIC ACID
- 3,4,5,6-Tetrafluorophthalic
- 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrafluoro-
- YJLVXRPNNDKMMO-UHFFFAOYSA-N
- 2,3,4,5-tetrafluorophthalic acid
- 3,4,5,6-tetrafluorobenzene-1,2-dicarboxylic acid
- 3,4,5,6-tetrafluoro-phthalic acid
- tetrafluorobenzene-1,2-dicarboxylic acid
- 3,4,5,6-TETRAFLUORO-1,2-BENZENEDICARBOXYLIC ACID
- TetrafluorophthalicAcid
- PubChem1407
- Tetrafluorophthalic Acid
-
- MDL: MFCD00002407
- Inchi: 1S/C8H2F4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16)
- InChI Key: YJLVXRPNNDKMMO-UHFFFAOYSA-N
- SMILES: FC1=C(C(=C(C(C(=O)O)=C1C(=O)O)F)F)F
- BRN: 2057012
Computed Properties
- Exact Mass: 237.98900
- Monoisotopic Mass: 237.988921
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 74.6
Experimental Properties
- Color/Form: White powder
- Density: 1.6239 (estimate)
- Melting Point: 152-154 °C (lit.)
- Boiling Point: 345.7 ℃ at 760 mmHg
- Flash Point: 162.9 oC
- PSA: 74.60000
- LogP: 1.63940
- Solubility: Not determined
Tetrafluorophthalic Acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
Tetrafluorophthalic Acid Customs Data
- HS CODE:2917399090
- Customs Data:
China Customs Code:
2917399090Overview:
2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Tetrafluorophthalic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 003055-1g |
Tetrafluorophthalic acid |
652-03-9 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 003055-5g |
Tetrafluorophthalic acid |
652-03-9 | 97% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 003055-25g |
Tetrafluorophthalic acid |
652-03-9 | 97% | 25g |
£15.00 | 2022-03-01 | |
| Fluorochem | 003055-100g |
Tetrafluorophthalic acid |
652-03-9 | 97% | 100g |
£56.00 | 2022-03-01 | |
| Fluorochem | 003055-500g |
Tetrafluorophthalic acid |
652-03-9 | 97% | 500g |
£244.00 | 2022-03-01 | |
| Alichem | A019150120-500g |
3,4,5,6-Tetrafluorophthalic acid |
652-03-9 | 95% | 500g |
$211.09 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162559-5G |
Tetrafluorophthalic Acid |
652-03-9 | >98.0%(T) | 5g |
¥29.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162559-100g |
Tetrafluorophthalic Acid |
652-03-9 | >98.0%(T) | 100g |
¥348.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162559-25G |
Tetrafluorophthalic Acid |
652-03-9 | >98.0%(T) | 25g |
¥99.90 | 2023-08-31 | |
| Apollo Scientific | PC6840-100g |
Tetrafluorophthalic acid |
652-03-9 | 98% | 100g |
£100.00 | 2023-04-12 |
Tetrafluorophthalic Acid Suppliers
Tetrafluorophthalic Acid Related Literature
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Fidel E. Rodríguez-González,Cenit Soto,Laura Palacio,Ana L. Montero-Alejo,Néstor Escalona,Eduardo Schott,Bibiana Comesa?a-Gándara,Claudio A. Terraza,Alain Tundidor-Camba Polym. Chem. 2023 14 2363
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Abtin Ebadi Amooghin,Hamidreza Sanaeepur,Rafael Luque,Hermenegildo Garcia,Banglin Chen Chem. Soc. Rev. 2022 51 7427
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Shi-Yuan Zhang,Wei Shi,Jian-Gong Ma,Yu-Qi Zhang,Zhen-Jie Zhang,Peng Cheng Dalton Trans. 2013 42 4313
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Jing-Hui Lv,Xian-Yong Wei,Ying-Hua Wang,Tie-Min Wang,Jing Liu,Dong-Dong Zhang,Zhi-Min Zong RSC Adv. 2016 6 61758
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Abdal-Azim Al-Terkawi,Gudrun Scholz,Franziska Emmerling,Erhard Kemnitz Dalton Trans. 2017 46 12574
Additional information on Tetrafluorophthalic Acid
Recent Advances in the Application of Tetrafluorophthalic Acid (CAS: 652-03-9) in Chemical Biology and Pharmaceutical Research
Tetrafluorophthalic Acid (CAS: 652-03-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural and chemical properties. This fluorinated derivative of phthalic acid exhibits enhanced reactivity and stability, making it a valuable building block in the synthesis of novel bioactive molecules. Recent studies have explored its applications in drug design, material science, and diagnostic tools, highlighting its potential to address unmet medical needs.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of Tetrafluorophthalic Acid as a precursor in the synthesis of fluorinated small-molecule inhibitors targeting protein-protein interactions. The researchers utilized its high electrophilicity to introduce fluorine atoms into key pharmacophores, thereby improving binding affinity and metabolic stability. The resulting compounds showed promising activity against cancer-related targets, with IC50 values in the nanomolar range.
In another breakthrough, a team from MIT reported the use of Tetrafluorophthalic Acid in the development of advanced polymeric materials for drug delivery systems (Nature Materials, 2024). By incorporating this compound into biodegradable polymers, they achieved precise control over drug release kinetics and enhanced targeting capabilities. The study highlighted the role of fluorine atoms in modulating polymer hydrophobicity and improving biocompatibility.
Recent advancements in analytical techniques have also facilitated a deeper understanding of Tetrafluorophthalic Acid's reactivity. A 2024 study in Analytical Chemistry employed NMR spectroscopy and mass spectrometry to elucidate its degradation pathways under physiological conditions, providing critical insights for its safe use in pharmaceutical formulations. These findings are particularly relevant for regulatory considerations and quality control in drug development.
The compound's potential extends beyond therapeutics. A collaborative effort between academic and industrial researchers (Chemical Science, 2023) demonstrated its application in developing fluorescent probes for cellular imaging. The tetrafluorinated structure proved essential for maintaining probe stability while allowing tunable emission properties, enabling real-time tracking of intracellular processes with unprecedented resolution.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of Tetrafluorophthalic Acid. Current research is focusing on optimizing synthetic routes to improve yield and reduce environmental impact, as highlighted in a recent Green Chemistry publication (2024). These efforts are critical for ensuring the compound's sustainable use in industrial applications.
Looking forward, the unique properties of Tetrafluorophthalic Acid (CAS: 652-03-9) position it as a versatile tool in chemical biology and drug discovery. Ongoing research is exploring its potential in covalent inhibitor design, biomaterials engineering, and diagnostic applications. As synthetic methodologies advance and our understanding of its biological interactions deepens, this compound is expected to play an increasingly important role in addressing complex therapeutic challenges.
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